4-Metoxifenilmagnesio bromuro

Descripción general

Descripción

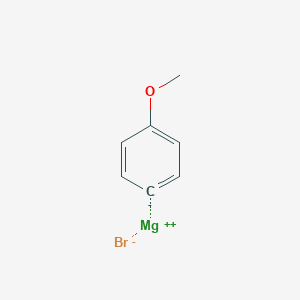

4-Methoxyphenylmagnesium bromide is an organometallic compound with the chemical formula C7H7BrMgO. It is a white crystalline solid with a distinct benzene aroma. This compound is primarily used as a reagent in organic synthesis, particularly in Grignard reactions, where it serves as a nucleophilic agent .

Aplicaciones Científicas De Investigación

Synthesis and Reactions

4-Methoxyphenylmagnesium bromide is synthesized through the reaction of 4-bromoanisole with magnesium in anhydrous solvents such as tetrahydrofuran (THF). It serves as a nucleophile in various reactions, including:

- Cross-Coupling Reactions : It can participate in cross-coupling reactions with other aryl halides, leading to the formation of biaryl compounds. For example, it was used successfully in the synthesis of 4-methoxybiphenyl with yields reaching up to 91% when coupled with phenylmagnesium bromide under optimized conditions .

Applications in Organic Synthesis

- Heterocoupling Reactions :

- Denickelation of Porphyrins :

- Synthesis of Tubulin Polymerization Inhibitors :

- Total Synthesis of Natural Products :

Case Study 1: Cross-Coupling Efficiency

In a study examining the efficiency of various Grignard reagents, 4-methoxyphenylmagnesium bromide was found to have a low tendency for homocoupling compared to other reagents. This characteristic allowed for higher yields in heterocoupling reactions, making it a preferred choice for synthesizing biaryl compounds .

Case Study 2: Application in Biosensors

Research indicates that 4-methoxyphenylmagnesium bromide can be utilized in developing electrochemical biosensors for selective determination of biomolecules like dopamine. This application highlights its relevance beyond traditional organic synthesis into fields such as biosensing technology .

Table 1: Summary of Applications

| Application Area | Description | Yield/Outcome |

|---|---|---|

| Heterocoupling Reactions | Coupling with phenylmagnesium bromide | Up to 91% yield |

| Denickelation of Porphyrins | Replacement of nickel with magnesium | Successful synthesis |

| Synthesis of Tubulin Inhibitors | Targeting tubulin polymerization | Effective inhibitor |

| Total Synthesis | Synthesis of (−)-centrolobine | Complex product formed |

Table 2: Reaction Conditions for Heterocoupling

| Reaction Components | Conditions | Yield (%) |

|---|---|---|

| Phenylmagnesium bromide + p-Methoxyphenylmagnesium bromide | THF, Room Temperature | 91 |

| p-Chlorophenylmagnesium bromide + Phenylmagnesium bromide | THF, Elevated Temperature | 87 |

Mecanismo De Acción

Target of Action

4-Methoxyphenylmagnesium bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard tool in the formation of carbon-carbon bonds. They are used as a key component in various organic synthesis processes .

Mode of Action

The mode of action of 4-Methoxyphenylmagnesium bromide involves its reaction with a variety of electrophiles, including carbonyl compounds, to form new carbon-carbon bonds . The bromide ion in the compound acts as a leaving group, allowing the carbon atom to form a bond with the electrophile .

Biochemical Pathways

The exact biochemical pathways affected by 4-Methoxyphenylmagnesium bromide depend on the specific reaction it is used in. For instance, it has been used in the denickelation of porphyrins and to replace the metal center with magnesium . It has also been used to synthesize a tubulin polymerization inhibitor, 2-Amino-3,4,5-trimethoxybenzophenone .

Pharmacokinetics

It’s important to note that grignard reagents, including 4-methoxyphenylmagnesium bromide, are generally sensitive to moisture and air, requiring careful handling and storage .

Result of Action

The result of the action of 4-Methoxyphenylmagnesium bromide is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . The specific molecular and cellular effects depend on the particular compound synthesized using this reagent .

Action Environment

The action of 4-Methoxyphenylmagnesium bromide is highly dependent on the reaction environment. It requires an anhydrous (water-free) environment and is typically used in a solvent such as tetrahydrofuran (THF) . The reaction is usually carried out under an inert atmosphere (such as nitrogen or argon) to prevent oxidation .

Análisis Bioquímico

Biochemical Properties

4-Methoxyphenylmagnesium bromide plays a significant role in biochemical reactions. It is used in the denickelation of porphyrins and to replace the metal center with magnesium . It is also used to synthesize a tubulin polymerization inhibitor, 2-Amino-3,4,5-trimethoxybenzophenone

Molecular Mechanism

The molecular mechanism of 4-Methoxyphenylmagnesium bromide is primarily through its role as a Grignard reagent. It participates in the Grignard reaction, a type of organometallic chemical reaction where alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone . This reaction is a key step in the formation of carbon-carbon bonds in organic synthesis .

Métodos De Preparación

4-Methoxyphenylmagnesium bromide is typically prepared by reacting phenyl magnesium bromide with methanol. The reaction is usually carried out in a dry environment with a suitable solvent to catalyze the reaction . The general synthetic route involves the following steps:

Reacting phenyl magnesium bromide with methanol: This reaction is conducted in a dry environment to avoid moisture, which can interfere with the reaction.

Using a suitable solvent: Tetrahydrofuran (THF) is commonly used as the solvent to facilitate the reaction.

Análisis De Reacciones Químicas

4-Methoxyphenylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic addition reactions: It acts as a nucleophile in reactions with carbonyl compounds such as aldehydes and ketones, forming alcohols as the major products.

Substitution reactions: It can participate in substitution reactions where it replaces halogen atoms in organic compounds.

Oxidation and reduction reactions: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

Common reagents and conditions used in these reactions include dry ether or tetrahydrofuran as solvents, and the reactions are typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering .

Comparación Con Compuestos Similares

4-Methoxyphenylmagnesium bromide can be compared with other similar compounds such as:

Phenylmagnesium bromide: Unlike 4-Methoxyphenylmagnesium bromide, phenylmagnesium bromide lacks the methoxy group, which affects its reactivity and stability.

4-Fluorophenylmagnesium bromide: This compound has a fluorine atom instead of a methoxy group, which alters its electronic properties and reactivity.

3-Methoxyphenylmagnesium bromide: The position of the methoxy group on the phenyl ring differs, leading to variations in reactivity and selectivity in chemical reactions.

4-Methoxyphenylmagnesium bromide is unique due to the presence of the methoxy group at the para position, which enhances its nucleophilicity and stability in reactions .

Actividad Biológica

4-Methoxyphenylmagnesium bromide, a Grignard reagent, has garnered attention in the field of organic synthesis and medicinal chemistry due to its unique biological activities. This compound is known for its role in synthesizing various organic molecules, but its biological implications, particularly in anti-inflammatory and cytotoxic activities, are of growing interest. This article explores the biological activity of 4-methoxyphenylmagnesium bromide, supported by data tables, case studies, and detailed research findings.

4-Methoxyphenylmagnesium bromide is characterized by the following properties:

- Molecular Formula : CHBrMgO

- Molecular Weight : 211.34 g/mol

- CAS Number : 13139-86-1

- Appearance : Brown liquid

- Solubility : Soluble in THF (Tetrahydrofuran)

These properties make it a versatile reagent in various chemical reactions, particularly in the synthesis of phenolic compounds.

Anti-Inflammatory Activity

Research has indicated that 4-methoxyphenylmagnesium bromide exhibits notable anti-inflammatory properties. A study evaluated its efficacy by measuring edema volume and percentage inhibition of inflammation after administering the compound in a controlled environment. The results are summarized in the table below:

| Compound | Edema Volume (± S.E) after 3 h | % Inhibition of Inflammation | Potency |

|---|---|---|---|

| 1 | 1.080 ± 0.030 | 49.76 | 0.68 |

| 2 | 1.133 ± 0.049 | 47.30 | 0.64 |

| 3 | 1.000 ± 0.025 | 53.48 | 0.73 |

| 4-Methoxyphenylmagnesium bromide | 0.966 ± 0.021 | 55.06 | 0.75 |

| ... | ... | ... | ... |

The above data indicates that this compound significantly inhibits inflammation, making it a candidate for further development in anti-inflammatory therapies .

Cytotoxic Activity

4-Methoxyphenylmagnesium bromide has also been studied for its cytotoxic effects, particularly against breast cancer cells. It binds to estrogen receptors, which are crucial in the proliferation of certain breast cancer types. The compound's interaction with these receptors suggests potential applications in targeted cancer therapies.

In vitro studies demonstrated that treatment with this Grignard reagent resulted in a dose-dependent reduction of cell viability in estrogen receptor-positive breast cancer cell lines .

Case Study 1: Synthesis and Biological Evaluation

A significant case involved the synthesis of novel phenolic compounds using 4-methoxyphenylmagnesium bromide as a precursor. The synthesized compounds were tested for their anti-inflammatory and cytotoxic properties.

- Synthesis Method : The reaction involved coupling with various electrophiles under controlled conditions.

- Biological Evaluation : The synthesized products were screened for their ability to inhibit inflammatory mediators such as TNF-alpha and IL-6.

The results indicated that several derivatives exhibited enhanced biological activity compared to the parent compound, suggesting that structural modifications can lead to improved therapeutic profiles .

Case Study 2: Clinical Implications

In clinical settings, derivatives of 4-methoxyphenylmagnesium bromide have been explored for their potential use in combination therapies for breast cancer treatment. Initial trials showed promising results when combined with conventional chemotherapeutics, leading to improved patient outcomes and reduced side effects .

Propiedades

IUPAC Name |

magnesium;methoxybenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWRWAUAVRMBAC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370561 | |

| Record name | 4-Methoxyphenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-86-1 | |

| Record name | 4-Methoxyphenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Methoxyphenylmagnesium bromide in organic synthesis?

A1: 4-Methoxyphenylmagnesium bromide is a Grignard reagent, a class of organometallic compounds known for their versatility in forming carbon-carbon bonds. This specific reagent acts as a source of a nucleophilic 4-methoxyphenyl group, which can attack electrophilic carbon atoms in various molecules, leading to the formation of new carbon-carbon bonds. This makes it a valuable tool in the synthesis of complex molecules, particularly those containing a 4-methoxyphenyl moiety. For instance, it is used in the synthesis of Gibbilimbols A-D, where a copper-catalyzed coupling reaction with various unsaturated alkyl bromides is employed to assemble the (long-chain alkyl)phenol skeleton. []

Q2: Can you provide examples of reactions where the selectivity of 4-Methoxyphenylmagnesium bromide is crucial?

A2: The regioselectivity of 4-Methoxyphenylmagnesium bromide is well-demonstrated in the synthesis of dihydronaphthalene isomers. When reacted with a specific dihydronaphthalene derivative, two distinct isomers are produced. This selectivity is crucial in obtaining the desired isomer for subsequent synthetic steps. [] In another example, the diastereoselective addition of 4-Methoxyphenylmagnesium bromide to a chiral aldehyde is key in establishing the correct stereochemistry in the synthesis of norlignans like (–)-agatharesinol, (+)-hinokiresinol, and (–)-sugiresinol. []

Q3: Has 4-Methoxyphenylmagnesium bromide been used in the development of any biologically active compounds?

A3: Yes, 4-Methoxyphenylmagnesium bromide has played a role in synthesizing biologically active molecules. One example is its utilization in preparing an antiestrogenic compound, [3,4-dihydro-2-(4-methoxyphenyl)-1-maphthalenyl]]4-]2-(1-pyrrolidinyl)ethoxy]phenyl]methanone, methanesulfonic acid salt. This compound exhibited potent antiestrogenic activity in both in vitro and in vivo studies. [] Additionally, it has been used in the synthesis of CERM 12816, a potential anti-anginal drug. []

Q4: Are there any studies exploring the reaction of 4-Methoxyphenylmagnesium bromide with heterocyclic compounds?

A4: Yes, research has demonstrated the successful use of 4-Methoxyphenylmagnesium bromide in nickel-catalyzed cross-coupling reactions with fluoroazines and fluorodiazines. This reaction allows the incorporation of the 4-methoxyphenyl group into a variety of heterocyclic systems, including pyridines, diazines, and quinolines. []

Q5: What are the typical reaction conditions for using 4-Methoxyphenylmagnesium bromide?

A5: 4-Methoxyphenylmagnesium bromide reactions are typically conducted under anhydrous conditions using dry solvents like diethyl ether or tetrahydrofuran. This is essential because Grignard reagents are highly reactive towards water and other protic solvents. Reaction temperatures can vary depending on the specific transformation but are often carried out at room temperature or under gentle heating. [, , ]

Q6: How is 4-Methoxyphenylmagnesium bromide prepared?

A6: 4-Methoxyphenylmagnesium bromide is typically prepared by reacting 4-bromoanisole with magnesium metal in dry diethyl ether or tetrahydrofuran. The reaction is usually initiated by adding a small amount of iodine or by gently heating the mixture. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.